Elucidating the Molecular Architecture of 4,5,6,7-Tetrahydro-2H-indazol-7-ol: A Technical Guide
Elucidating the Molecular Architecture of 4,5,6,7-Tetrahydro-2H-indazol-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required to unequivocally determine the structure of a specific derivative, 4,5,6,7-tetrahydro-2H-indazol-7-ol. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a holistic and self-validating approach to confirming the molecular architecture of this compound. This guide is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of complex heterocyclic molecules.
Introduction: The Significance of the Tetrahydroindazole Core
The tetrahydroindazole moiety is a versatile bicyclic heteroaromatic system that has garnered significant interest in pharmaceutical research.[1] Its unique three-dimensional shape and hydrogen bonding capabilities make it an attractive scaffold for designing ligands that can interact with a variety of biological targets.[1] The introduction of a hydroxyl group at the 7-position, as in 4,5,6,7-tetrahydro-2H-indazol-7-ol, adds a crucial functional handle that can be exploited for further derivatization or to enhance interactions with a biological receptor. Accurate and unambiguous structural confirmation of such derivatives is paramount to understanding their structure-activity relationships and ensuring the integrity of subsequent research and development efforts.
This guide will systematically detail the process of structure elucidation for 4,5,6,7-tetrahydro-2H-indazol-7-ol, beginning with the determination of its molecular formula and proceeding through a detailed analysis of its connectivity and stereochemistry using a multi-pronged spectroscopic approach.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
The initial steps in structure elucidation involve determining the molecular weight and identifying the key functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy.[4] For 4,5,6,7-tetrahydro-2H-indazol-7-ol, an electrospray ionization (ESI) source in positive ion mode would be expected to yield a prominent protonated molecular ion ([M+H]⁺).
Expected HRMS Data:
-
Molecular Formula: C₇H₁₀N₂O
-
Calculated Monoisotopic Mass: 138.0793 g/mol
-
Predicted [M+H]⁺: 139.0866 m/z[5]
The observation of an ion with this precise mass-to-charge ratio would provide strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[6]
Expected IR Absorption Bands for 4,5,6,7-Tetrahydro-2H-indazol-7-ol:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3150-3000 (broad) | N-H stretch | Indazole N-H |
| 2960-2850 (strong) | C-H stretch | Aliphatic (CH₂) |
| ~1630 (medium) | C=N stretch | Pyrazole ring |
| ~1450 (medium) | C-H bend | Aliphatic (CH₂) |
| 1100-1000 (strong) | C-O stretch | Secondary alcohol |
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would be indicative of the hydroxyl group, while another broad peak around 3150-3000 cm⁻¹ would suggest the N-H of the indazole ring. Strong absorptions in the 2960-2850 cm⁻¹ range would confirm the presence of the saturated cyclohexane ring.
In-Depth Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[7] A comprehensive analysis for 4,5,6,7-tetrahydro-2H-indazol-7-ol would involve a suite of NMR experiments.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]
Experiments to be Performed:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Hypothetical ¹H NMR Data for 4,5,6,7-Tetrahydro-2H-indazol-7-ol (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (broad s) | singlet | 1H | N-H |
| ~7.2 (s) | singlet | 1H | H3 |
| ~4.5 (m) | multiplet | 1H | H7 |
| ~4.0 (d) | doublet | 1H | OH |
| ~2.5-1.5 (m) | multiplet | 6H | H4, H5, H6 |
-
The downfield broad singlet around 12.5 ppm is characteristic of the acidic N-H proton of the indazole ring.
-
The singlet at approximately 7.2 ppm corresponds to the proton at the C3 position of the pyrazole ring.
-
The multiplet around 4.5 ppm is assigned to the proton attached to the carbon bearing the hydroxyl group (H7). Its multiplicity would arise from coupling to the adjacent protons on C6.
-
The doublet at ~4.0 ppm, which would disappear upon D₂O exchange, is characteristic of the hydroxyl proton.
-
The complex multiplet in the upfield region (2.5-1.5 ppm) represents the overlapping signals of the six methylene protons of the cyclohexane ring.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Hypothetical ¹³C NMR Data for 4,5,6,7-Tetrahydro-2H-indazol-7-ol (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C3a |
| ~135 | C3 |
| ~115 | C7a |
| ~65 | C7 |
| ~30 | C6 |
| ~25 | C4 |
| ~20 | C5 |
-
The signals in the aromatic region (~115-140 ppm) are assigned to the carbons of the pyrazole ring.
-
The signal at approximately 65 ppm is characteristic of a carbon attached to an oxygen atom (C7).
-
The upfield signals (~20-30 ppm) correspond to the methylene carbons of the saturated ring.
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in the molecule.[8][9]
The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[10]
Expected Key COSY Correlations:
-
A cross-peak between the H7 proton (~4.5 ppm) and the protons on C6 (~2.5-1.5 ppm).
-
Cross-peaks between the protons on C6, C5, and C4, confirming the connectivity within the cyclohexane ring.
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[11] This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals.
Expected Key HSQC Correlations:
-
A cross-peak between the H3 proton (~7.2 ppm) and the C3 carbon (~135 ppm).
-
A cross-peak between the H7 proton (~4.5 ppm) and the C7 carbon (~65 ppm).
-
Correlations between the methylene protons (~2.5-1.5 ppm) and their corresponding carbons (C4, C5, C6).
The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds.[11] This is a powerful tool for piecing together the molecular framework, especially for connecting quaternary carbons.
Expected Key HMBC Correlations:
-
A correlation from the H3 proton (~7.2 ppm) to the C3a and C7a carbons.
-
Correlations from the H7 proton (~4.5 ppm) to the C5 and C7a carbons.
-
Correlations from the methylene protons to adjacent carbons, further confirming the ring structure.
Visualization of the Elucidation Process
Diagrams can effectively illustrate the logical flow of the structure elucidation process and the key correlations observed in the NMR experiments.
Caption: Workflow for the structure elucidation of 4,5,6,7-tetrahydro-2H-indazol-7-ol.
Caption: Key HMBC correlations for confirming the core structure. (Note: A proper chemical structure image would be used in a final document).
Conclusion: A Self-Validating Approach to Structural Integrity
The comprehensive structural elucidation of 4,5,6,7-tetrahydro-2H-indazol-7-ol relies on the synergistic interpretation of data from multiple analytical techniques. High-resolution mass spectrometry and infrared spectroscopy provide the foundational information of molecular formula and functional groups. One-dimensional NMR experiments offer insights into the local chemical environments of protons and carbons. Finally, two-dimensional NMR techniques, particularly COSY, HSQC, and HMBC, are instrumental in assembling the complete molecular puzzle by establishing through-bond correlations. This multi-faceted, self-validating methodology ensures the unambiguous determination of the chemical structure, a critical step in advancing the development of new therapeutic agents based on the tetrahydroindazole scaffold.
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